molecular formula C11H18ClNO B2720553 [3-(Tert-butoxy)phenyl]methanamine hydrochloride CAS No. 2089255-53-6

[3-(Tert-butoxy)phenyl]methanamine hydrochloride

Cat. No. B2720553
CAS RN: 2089255-53-6
M. Wt: 215.72
InChI Key: JXQODNZVQPVBJC-UHFFFAOYSA-N
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Description

“[3-(Tert-butoxy)phenyl]methanamine hydrochloride” is a chemical compound with a molecular weight of 179.26 . It is typically found in a colorless to yellow liquid form .


Molecular Structure Analysis

The InChI code for “[3-(Tert-butoxy)phenyl]methanamine hydrochloride” is 1S/C11H17NO/c1-11(2,3)13-10-6-4-5-9(7-10)8-12/h4-7H,8,12H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[3-(Tert-butoxy)phenyl]methanamine hydrochloride” is a colorless to yellow liquid . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Scientific Research Applications

  • Photocytotoxicity and Cellular Imaging

    Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have shown significant photocytotoxicity in red light and can be used for cellular imaging. These complexes interact with calf thymus DNA and photocleave pUC19 DNA in red light, forming hydroxyl radicals, indicating their potential in photodynamic therapy (Basu et al., 2014).

  • Photophysical Properties in Organic Chemistry

    A study on N-(tert-butoxycarbonyl)-3-[2-(phenyl)benzoxazol-5-yl]alanine methyl ester derivatives, which possess electron-donor and electron-acceptor substituents in the phenyl ring, revealed their photophysical properties. These findings are significant for understanding the behavior of such compounds in different solvents and could have implications in photochemistry and molecular electronics (Guzow et al., 2005).

  • Free Radical Generation in Biochemistry

    The spin trap reagent alpha-phenyl-N-tert-butyl nitrone was found to prevent neurodegeneration of 5-hydroxytryptamine neurons induced by 'ecstasy'. This study sheds light on the reactive free radical formation in MDMA-induced neurodegeneration, highlighting the potential of spin trap reagents in neuroprotective strategies (Colado & Green, 1995).

  • Chemical Engineering Applications

    Research on the removal of acetaminophen in the Fe2+/persulfate system showed that tert-butyl alcohol plays a significant role as a radical scavenger. This study is crucial in understanding the chemical pathways and kinetics involved in the degradation of pharmaceutical compounds in water treatment processes (Wang et al., 2019).

  • Antioxidant Properties in Pharmacology

    Research on (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, synthesized from reactions like bromination and demethylation, revealed their potent antioxidant and radical scavenging activities. These compounds, due to their antioxidant properties, hold promise for use in pharmaceuticals and nutraceuticals (Çetinkaya et al., 2012).

  • Food Chemistry and Safety

    A study on the quantification of synthetic phenolic antioxidants in dry foods, such as 3-tert-butyl-4-hydroxyanisole, by reversed-phase HPLC is significant for ensuring food safety and compliance with regulatory standards. This research is vital in the field of food analysis and quality control (Perrin & Meyer, 2002).

  • Chemiluminescence in Analytical Chemistry

    The synthesis and chemiluminescence properties of various dioxetanes, including derivatives with 3-tert-butyldimethylsilyloxyphenyl groups, were explored. This research has implications for the development of novel chemiluminescent compounds for analytical applications (Nery et al., 2000).

Safety And Hazards

Safety data sheets (SDS) are available for “[3-(Tert-butoxy)phenyl]methanamine hydrochloride” and should be consulted for detailed safety and hazard information . As a general precaution, it is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and keep out of reach of children .

properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxy]phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-11(2,3)13-10-6-4-5-9(7-10)8-12;/h4-7H,8,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQODNZVQPVBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Tert-butoxy)phenyl]methanamine hydrochloride

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